molecular formula C6H10N2O3 B13968599 1-Acetyl-4-methoxyimidazolidin-2-one

1-Acetyl-4-methoxyimidazolidin-2-one

Cat. No.: B13968599
M. Wt: 158.16 g/mol
InChI Key: SGTUUGOLBDNFJK-UHFFFAOYSA-N
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Description

1-Acetyl-4-methoxyimidazolidin-2-one is a substituted imidazolidinone derivative characterized by an acetyl group at position 1 and a methoxy group at position 2. This compound serves as a key intermediate in synthetic chemistry, particularly in nucleophilic substitution reactions. For instance, it reacts with thiophenol in the presence of trifluoroacetic acid to yield 1-acetyl-4-(phenylsulfanyl)imidazolidin-2-one with a high yield of 96%, indicating its stability under acidic conditions .

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

1-acetyl-4-methoxyimidazolidin-2-one

InChI

InChI=1S/C6H10N2O3/c1-4(9)8-3-5(11-2)7-6(8)10/h5H,3H2,1-2H3,(H,7,10)

InChI Key

SGTUUGOLBDNFJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(NC1=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-Acetyl-4-methoxyimidazolidin-2-one can be achieved through several routes. One common method involves the reaction of 4-methoxyimidazolidin-2-one with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete acetylation. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Acetyl-4-methoxyimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups replace the methoxy or acetyl groups. Common reagents for these reactions include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while reduction could produce imidazolidinone alcohols.

Scientific Research Applications

1-Acetyl-4-methoxyimidazolidin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism by which 1-Acetyl-4-methoxyimidazolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

1-Benzylimidazolidin-4-one (CAS not specified)
  • Structure : Benzyl group at position 1, unsubstituted at position 3.
  • Synthesis: Derived from 2-(benzylamino)-acetamide via hydroxymethylation and subsequent hydrogenolysis .
  • Comparison: The absence of electron-withdrawing groups (e.g., acetyl or methoxy) reduces steric hindrance, making it more reactive in hydrogenolysis reactions. However, the acetyl group in 1-acetyl-4-methoxyimidazolidin-2-one enhances stability during nucleophilic substitutions .
1-Allyl-3-phenyl-2-thioxoimidazolidin-4-one (CAS 362004-49-7)
  • Structure : Allyl (position 1), phenyl (position 3), and thioxo (position 2).
  • Properties : The thioxo group increases lipophilicity (predicted Log Pow > 3) compared to the oxo group in the target compound. This alteration may enhance membrane permeability in biological systems .

Functional Group Influence on Physical Properties

1-Methyl-2-thioxoimidazolidin-4-one (CAS 29181-65-5)
  • Structure : Methyl (position 1) and thioxo (position 2).
  • Solubility : Lower water solubility than hydroxylated derivatives (e.g., 4,5-dihydroxy-1-(hydroxymethyl)imidazolidin-2-one, CAS 20662-57-1) due to reduced polarity .
  • Comparison : The methoxy group in this compound likely improves solubility in organic solvents (e.g., acetonitrile) compared to purely alkyl-substituted analogs .
(±)-1-(β-Allyloxy-2,4-dichlorophenylethyl)imidazole (CAS not specified)
  • Structure : Imidazole core with chloro and allyloxy substituents.
  • Properties: Log Pow = 3.82; pH-dependent solubility (951 mg/L at pH 5 vs. 177 mg/L at pH 9).
1-Acetyl-5-methoxy-4-(phenylsulfanyl)imidazolidin-2-one (CAS not specified)
  • Structure : Analogous to the target compound but with a phenylsulfanyl group at position 4.
  • Activity : Demonstrates antitumor properties, suggesting that substitutions at position 4 (methoxy vs. phenylsulfanyl) can modulate bioactivity. The electron-donating methoxy group may enhance metabolic stability compared to sulfur-containing analogs .
4,5-Dihydroxy-1-(hydroxymethyl)imidazolidin-2-one (CAS 20662-57-1)
  • Structure : Hydroxyl groups at positions 4 and 5, hydroxymethyl at position 1.
  • Activity : Increased hydrophilicity (molecular weight = 148.12 g/mol) limits blood-brain barrier penetration but improves renal excretion. This contrasts with the more lipophilic this compound, which may have better tissue distribution .

Data Tables: Key Comparisons

Table 1. Structural and Physical Properties

Compound Name Substituents Molecular Weight (g/mol) Solubility Trends Log Pow
This compound Acetyl (1), Methoxy (4) ~170 (estimated) High in acetonitrile ~2.5*
1-Methyl-2-thioxoimidazolidin-4-one Methyl (1), Thioxo (2) 130.18 Low in water ~1.8*
4,5-Dihydroxy-1-(hydroxymethyl)imidazolidin-2-one Hydroxyl (4,5), Hydroxymethyl (1) 148.12 High in water ~-0.5*
(±)-1-(β-Allyloxy-2,4-dichlorophenylethyl)imidazole Allyloxy, Dichlorophenyl 297.2 pH-dependent 3.82

*Predicted values based on substituent contributions.

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